Cas no 214417-26-2 (5-Fluoro-3-(e)-2-nitroethenyl-1h-indole)
5-Fluoro-3-(e)-2-nitroethenyl-1h-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 5-fluoro-3-[(1E)-2-nitroethenyl]-
- 5-Fluoro-3-(e)-2-nitroethenyl-1h-indole
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- Inchi: 1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
- InChI Key: RFGJWSVNMVSDEH-ONEGZZNKSA-N
- SMILES: N1C2=C(C=C(F)C=C2)C(/C=C/[N+]([O-])=O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
5-Fluoro-3-(e)-2-nitroethenyl-1h-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F265171-100mg |
5-Fluoro-3-[(e)-2-nitroethenyl]-1h-indole |
214417-26-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F265171-500mg |
5-Fluoro-3-[(e)-2-nitroethenyl]-1h-indole |
214417-26-2 | 500mg |
$ 210.00 | 2022-06-05 | ||
| TRC | F265171-1g |
5-Fluoro-3-[(e)-2-nitroethenyl]-1h-indole |
214417-26-2 | 1g |
$ 320.00 | 2022-06-05 |
5-Fluoro-3-(e)-2-nitroethenyl-1h-indole Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Fluoro-3-(e)-2-nitroethenyl-1h-indole
5-Fluoro-3-(E)-2-nitroethenyl-1H-indole: A Comprehensive Overview
The compound with CAS No. 214417-26-2, known as 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indole ring system with a fluoro-substituted nitroethylene group. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds. The presence of the fluorine atom and the nitroethylene group introduces additional functional complexity, making this compound a promising candidate for various applications.
Recent studies have highlighted the potential of 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole as a precursor for the synthesis of advanced materials and bioactive agents. For instance, researchers have explored its role in the development of novel antitumor agents. The nitroethylene group is known to exhibit significant reactivity under specific conditions, making it a valuable component in medicinal chemistry. Moreover, the fluorine substitution at the 5-position of the indole ring enhances the compound's stability and bioavailability, which are critical factors in drug design.
One of the most intriguing aspects of this compound is its ability to undergo various transformations under controlled conditions. For example, recent investigations have demonstrated that 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole can be converted into biologically active derivatives through simple chemical modifications. These derivatives have shown promising results in preclinical studies, particularly in targeting specific pathways associated with cancer progression. The indole framework's inherent flexibility allows for further functionalization, enabling researchers to tailor the compound's properties for specific therapeutic applications.
In addition to its pharmacological potential, 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole has also been studied for its electronic properties. The combination of the indole ring and the nitroethylene group creates a molecule with unique electronic characteristics, making it a candidate for applications in organic electronics. Recent research has focused on incorporating this compound into thin-film transistor (TFT) devices, where it has shown potential as a semiconducting material. The molecule's ability to form stable crystalline structures further enhances its suitability for such applications.
The synthesis of 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring system and the subsequent introduction of the fluoro and nitroethylene substituents. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the synthesis of this compound. These improvements have significantly reduced production costs and increased scalability, making it more accessible for large-scale applications.
From an environmental perspective, the synthesis and application of 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole align with current sustainability trends in chemistry. Researchers have developed greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high product purity. Such approaches not only enhance the eco-friendliness of the process but also contribute to cost efficiency.
In conclusion, 5-Fluoro-3-(E)-2-nitroethenyl-1H-indole (CAS No. 214417-26-) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and functionalization techniques, positions it as a key player in future innovations within medicine and materials science. As research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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